molecular formula C18H18N2O3S2 B11164536 3-(benzylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

3-(benzylsulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11164536
M. Wt: 374.5 g/mol
InChI Key: WAAJUBYPGOYOKN-UHFFFAOYSA-N
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Description

N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 4-methyl-1,3-benzothiazole with phenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

Scientific Research Applications

N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dipropylcarbonyloxy-1,4-naphthoquinone
  • 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one

Uniqueness

N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring provides a stable aromatic system, while the sulfonyl group enhances its reactivity and binding affinity .

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H18N2O3S2/c1-13-6-5-9-15-17(13)20-18(24-15)19-16(21)10-11-25(22,23)12-14-7-3-2-4-8-14/h2-9H,10-12H2,1H3,(H,19,20,21)

InChI Key

WAAJUBYPGOYOKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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